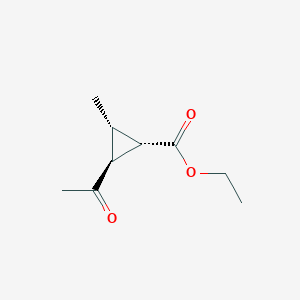
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- is not well understood. However, studies have suggested that it may act as a ligand for certain receptors or enzymes, leading to various physiological effects.
Biochemische Und Physiologische Effekte
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties, as well as antitumor activity. It has also been shown to modulate the immune system and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- is its high yield synthesis method, which makes it easily accessible for laboratory experiments. However, its mechanism of action is not well understood, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel-. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for drug development. Finally, research on the synthesis of novel derivatives of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- is a synthetic compound with potential applications in various fields of scientific research. Its high yield synthesis method and diverse range of biochemical and physiological effects make it an attractive target for further investigation. However, its mechanism of action is not well understood, and further research is needed to fully elucidate its effects and potential therapeutic applications.
Synthesemethoden
The synthesis of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- involves the reaction of 2-acetyl-3-methylcyclopropanecarboxylic acid with ethyl chloroformate in the presence of triethylamine. This process results in the formation of the desired compound with a yield of 70-80%.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- has potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various natural products, such as (+)-solenopsin A and (-)-hyacinthacine A2. It has also been used in the synthesis of chiral cyclopropane-containing drugs, including the antiviral agent TMC-125 and the anticancer agent tesetaxel.
Eigenschaften
CAS-Nummer |
189628-51-1 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel- |
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
ethyl (1S,2S,3S)-2-acetyl-3-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-4-12-9(11)8-5(2)7(8)6(3)10/h5,7-8H,4H2,1-3H3/t5-,7+,8-/m0/s1 |
InChI-Schlüssel |
XCNQVEKFJRXTMJ-ARDNSNSESA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@H]([C@@H]1C(=O)C)C |
SMILES |
CCOC(=O)C1C(C1C(=O)C)C |
Kanonische SMILES |
CCOC(=O)C1C(C1C(=O)C)C |
Synonyme |
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)
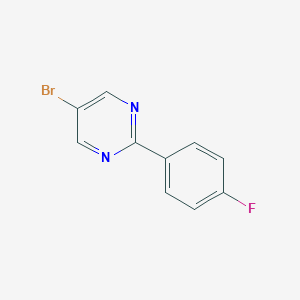
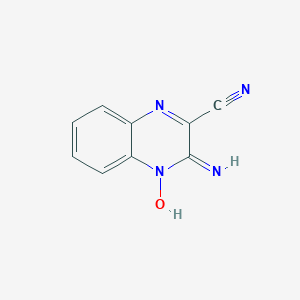
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)
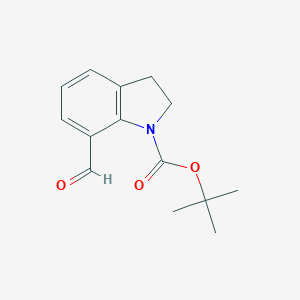
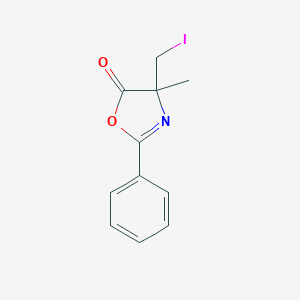
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
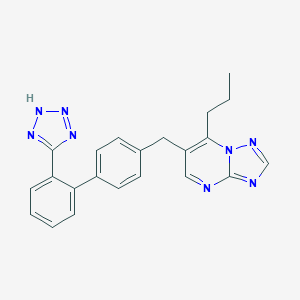
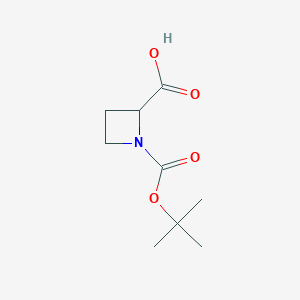
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
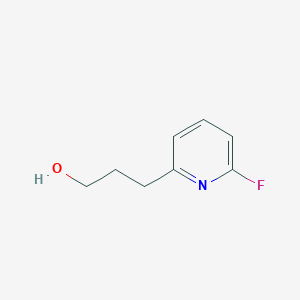
![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)